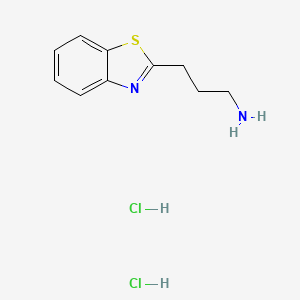

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2S and a molecular weight of 265.2 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its role in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,3-benzothiazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride include:

- 2-(1,3-Benzothiazol-2-yl)ethanamine

- 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride

- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain research applications, such as proteomics, where its interactions with proteins can provide valuable insights .

Biological Activity

3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amine derivative of benzothiazole, characterized by its bicyclic structure that includes both benzene and thiazole rings. The compound typically appears in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for various biological applications. Its molecular formula is C₉H₁₃Cl₂N₂S, with a molecular weight of approximately 265.2 g/mol.

Biological Activity Overview

Research has revealed that this compound exhibits a range of biological activities:

The precise mechanism of action for this compound involves interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to altered cellular responses. For instance, similar compounds have been shown to interact with proteases and other critical enzymes.

- Modulation of Signaling Pathways : By binding to target proteins, the compound can modulate signaling pathways that are crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in functional groups:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine | Contains a methylsulfanyl group | Antimicrobial | Enhanced solubility due to sulfur substitution |

| 1-(1,3-benzothiazol-2-yl)propan-2-amine dihydrochloride | Propanamine with a secondary amine | Anticancer | Secondary amine may offer different reactivity |

| 4-(1,3-Benzothiazol-2-yloxy)-aniline | Ether derivative | Antiviral | Different functional groups alter activity profile |

The unique arrangement of functional groups in this compound contributes to its distinctive biological profile compared to these related compounds.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antibacterial Screening : A study screened this compound against a panel of pathogenic bacteria. Results indicated notable inhibition zones in cultures treated with the compound, suggesting effective antibacterial properties.

- Cytotoxicity Assays : Research involving cancer cell lines demonstrated that the compound induced apoptosis in specific cancer cells at micromolar concentrations. This finding supports its potential as an anticancer agent.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research in medicinal chemistry and pharmacology. While initial findings indicate significant antimicrobial and anticancer properties, additional studies are necessary to elucidate its mechanisms of action fully and explore its therapeutic applications.

Future research should focus on:

- Conducting detailed mechanistic studies to understand how the compound interacts at the molecular level.

- Exploring structure–activity relationships (SAR) to optimize its efficacy and reduce potential side effects.

- Investigating the compound's safety profile through preclinical and clinical trials.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDHDPWUEOLOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.